molecular formula C20H19N3O4 B10986184 methyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate

methyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate

Cat. No.: B10986184
M. Wt: 365.4 g/mol
InChI Key: RKIAAVKCIPQMPZ-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling Reaction: The acetylated indole is coupled with methyl 4-aminobenzoate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile building block.

Biology

The compound’s indole moiety is of particular interest in biological research due to its presence in many bioactive molecules. It can be used to study enzyme interactions and receptor binding in biochemical assays.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for developing anti-inflammatory or anticancer agents. The acetylamino group can be modified to enhance biological activity and selectivity.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which methyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the acetylamino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate is unique due to its combination of an indole ring and a benzoate ester, providing a distinct set of chemical properties and reactivity. This combination allows for diverse applications in various fields, from medicinal chemistry to industrial synthesis.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 4-[[2-(4-acetamidoindol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C20H19N3O4/c1-13(24)21-17-4-3-5-18-16(17)10-11-23(18)12-19(25)22-15-8-6-14(7-9-15)20(26)27-2/h3-11H,12H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

RKIAAVKCIPQMPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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